ethyl 2-(5-chloro-4-formyl-3-methyl-1H-pyrazol-1-yl)acetate
Overview
Description
Ethyl 2-(5-chloro-4-formyl-3-methyl-1H-pyrazol-1-yl)acetate is a chemical compound with the molecular formula C9H11ClN2O3 and a molecular weight of 230.65 g/mol . This compound is a derivative of pyrazole, a five-membered heterocyclic ring containing two nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of ethyl 2-(5-chloro-4-formyl-3-methyl-1H-pyrazol-1-yl)acetate typically involves the reaction of 4-chloro-3-methylpyrazole with ethyl bromoacetate in the presence of a base . The reaction proceeds through nucleophilic substitution, where the pyrazole nitrogen attacks the electrophilic carbon of the ethyl bromoacetate, resulting in the formation of the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity .
Chemical Reactions Analysis
Ethyl 2-(5-chloro-4-formyl-3-methyl-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium or copper salts . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 2-(5-chloro-4-formyl-3-methyl-1H-pyrazol-1-yl)acetate has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those with anti-inflammatory, anticancer, and antimicrobial properties.
Biological Studies: The compound is used in studies to understand the biological activities of pyrazole derivatives and their interactions with biological targets.
Industrial Applications: It is employed in the development of agrochemicals and other industrial chemicals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of ethyl 2-(5-chloro-4-formyl-3-methyl-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The formyl group and the pyrazole ring play crucial roles in binding to these targets, leading to the modulation of biological pathways . The exact molecular targets and pathways involved depend on the specific application and the structure of the compound being studied.
Comparison with Similar Compounds
Ethyl 2-(5-chloro-4-formyl-3-methyl-1H-pyrazol-1-yl)acetate can be compared with other pyrazole derivatives, such as:
Ethyl 2-(5-chloro-4-formyl-3-ethyl-1H-pyrazol-1-yl)acetate: Similar structure but with an ethyl group instead of a methyl group, which may affect its reactivity and biological activity.
Ethyl 2-(5-chloro-4-formyl-3-phenyl-1H-pyrazol-1-yl)acetate: Contains a phenyl group, which can significantly alter its chemical properties and interactions with biological targets.
Properties
IUPAC Name |
ethyl 2-(5-chloro-4-formyl-3-methylpyrazol-1-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O3/c1-3-15-8(14)4-12-9(10)7(5-13)6(2)11-12/h5H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNCHLZCPHSGERF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=C(C(=N1)C)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60353302 | |
Record name | ethyl 2-(5-chloro-4-formyl-3-methyl-1H-pyrazol-1-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60353302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
263553-80-6 | |
Record name | ethyl 2-(5-chloro-4-formyl-3-methyl-1H-pyrazol-1-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60353302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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